4-((1H-imidazol-1-yl)methyl)-N-(2,4-difluorobenzyl)benzamide
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Overview
Description
4-((1H-imidazol-1-yl)methyl)-N-(2,4-difluorobenzyl)benzamide is a synthetic organic compound that features an imidazole ring, a benzamide group, and a difluorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(2,4-difluorobenzyl)benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction where the imidazole nitrogen attacks a benzyl halide.
Formation of the Benzamide Group: The benzamide group is formed by reacting the benzylated imidazole with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-((1H-imidazol-1-yl)methyl)-N-(2,4-difluorobenzyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The difluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, triethylamine, dimethylformamide.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of benzylamines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
4-((1H-imidazol-1-yl)methyl)-N-(2,4-difluorobenzyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-(2,4-difluorobenzyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The difluorobenzyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-((1H-imidazol-1-yl)methyl)-N-(2-chlorobenzyl)benzamide
- 4-((1H-imidazol-1-yl)methyl)-N-(2,4-dichlorobenzyl)benzamide
- 4-((1H-imidazol-1-yl)methyl)-N-(2,4-difluorophenyl)benzamide
Uniqueness
4-((1H-imidazol-1-yl)methyl)-N-(2,4-difluorobenzyl)benzamide is unique due to the presence of the difluorobenzyl group, which imparts distinct electronic and steric properties. This makes it more effective in certain applications compared to its analogs with different substituents.
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-4-(imidazol-1-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O/c19-16-6-5-15(17(20)9-16)10-22-18(24)14-3-1-13(2-4-14)11-23-8-7-21-12-23/h1-9,12H,10-11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYAURUTNCIVRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C(=O)NCC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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